molecular formula C11H16Cl3N B571581 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride CAS No. 953789-37-2

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Cat. No. B571581
M. Wt: 268.606
InChI Key: ARSNVFGYXNWTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299241B2

Procedure details

N,N-Dimethylacetamide (DMA), 0.614 mL, 6.60 mmol, 0.301 eq) was added to the substantially water-free mixture of intermediate 1-(4-chlorophenethylamino)propan-2-ol in toluene as it was stirred under nitrogen at 40-45° C. Thionyl chloride (2.04 mL, 28.0 mmol, 1.274 eq) was then added while the stirred mixture was maintained at 50-60° C. The stirred reaction mixture was then heated at 62° C. for three hours. LC/MS analysis of the crude reaction mixture indicated that conversion of the intermediate 1-(4-chlorophenethyl-amino)propan-2-ol was substantially complete after two hours. After the reaction mixture had been cooled to 0-5° C., isopropanol (5 mL) was added while the stirred product mixture was maintained at 0-5° C. Stirring at that temperature was continued for 2-3 hours, and then toluene (5 mL) was added to the suspension. After the resulting mixture had been heated to 60° C. for 30 minutes, the solid product was recovered by filtration, washing with isopropanol (2×5 mL), and vacuum drying at 72° C. overnight to provide off-white solid 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (4.38 g, 74.3% yield, 99.60% purity by HPLC peak area).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C(=O)C.O.[Cl:8][C:9]1[CH:21]=[CH:20][C:12]([CH2:13][CH2:14][NH:15][CH2:16][CH:17](O)[CH3:18])=[CH:11][CH:10]=1.S(Cl)([Cl:24])=O>C1(C)C=CC=CC=1.C(O)(C)C>[ClH:8].[Cl:24][CH:17]([CH3:18])[CH2:16][NH:15][CH2:14][CH2:13][C:12]1[CH:20]=[CH:21][C:9]([Cl:8])=[CH:10][CH:11]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CCNCC(C)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.04 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CCNCC(C)O)C=C1
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at 40-45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 50-60° C
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then heated at 62° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
LC/MS analysis of the crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had been cooled to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C
STIRRING
Type
STIRRING
Details
Stirring at that temperature
WAIT
Type
WAIT
Details
was continued for 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
After the resulting mixture had been heated to 60° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid product was recovered by filtration
WASH
Type
WASH
Details
washing with isopropanol (2×5 mL), and vacuum
CUSTOM
Type
CUSTOM
Details
drying at 72° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.